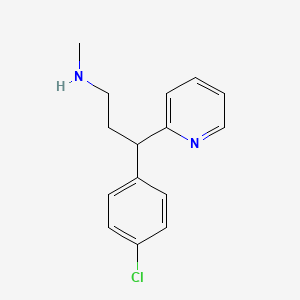

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

説明

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H17ClN2 and its molecular weight is 260.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-Desmethylchlorpheniramine, also known as 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine or monodesmethylchlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and is involved in the inflammatory response .

Mode of Action

N-Desmethylchlorpheniramine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which is released during allergic reactions . This blockade leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

It is known that histamine h1 receptor antagonists like n-desmethylchlorpheniramine can affect various biochemical pathways involved in allergic reactions and inflammation .

Pharmacokinetics

It is known that the compound is a metabolite of chlorpheniramine , which suggests that it may share similar pharmacokinetic properties.

Result of Action

The primary result of N-Desmethylchlorpheniramine’s action is the relief of symptoms associated with allergic reactions , such as rhinitis, urticaria, and other allergy symptoms . By blocking the action of histamine at the H1 receptor, it can reduce inflammation and other allergic responses .

生化学分析

Biochemical Properties

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an alkylamine antihistamine, interacting with histamine receptors, particularly the H1 receptor . This interaction helps in preventing allergic reactions such as rhinitis and urticaria. The compound’s ability to block the H1 receptor is a key aspect of its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H1 receptor can alter intracellular signaling pathways, leading to changes in gene expression and metabolic activities . These effects are crucial in understanding how the compound can be used to manage allergic conditions and other related disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the H1 receptor, inhibiting its activity and preventing the histamine-induced allergic response . This inhibition is achieved through competitive binding, where the compound competes with histamine for the receptor binding site. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell signaling and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks the H1 receptor, preventing allergic reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in clinical and research settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes through specific transporters and binding proteins . Its distribution within tissues can affect its localization and accumulation, influencing its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

生物活性

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, also known as a derivative of chlorphenamine, has garnered attention for its biological activity, particularly in the context of its pharmacological properties. This compound is primarily categorized as an H1-antihistamine and has been studied for its potential therapeutic applications.

- Molecular Formula : C15H17ClN2

- Molecular Weight : 276.76 g/mol

- CAS Number : 20619-12-9

- IUPAC Name : (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

The biological activity of this compound is largely attributed to its interaction with histamine receptors. As an H1-antihistamine, it inhibits the action of histamine at H1 receptors, which is crucial for mediating allergic reactions. This mechanism can lead to a reduction in symptoms associated with allergies, such as itching, sneezing, and runny nose.

Pharmacological Studies

Recent research has highlighted the compound's selectivity and potency in modulating dopamine receptors, particularly the D3 dopamine receptor. A study demonstrated that derivatives similar to this compound exhibit significant agonistic activity at the D3 receptor while showing minimal interaction with D2 receptors. This selectivity suggests potential applications in treating neuropsychiatric disorders, where modulation of dopamine pathways is beneficial .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| H1 Antihistamine | Inhibits histamine action | |

| D3 Receptor Agonist | Promotes β-arrestin translocation | |

| Neuroprotective | Protects dopaminergic neurons from degeneration |

Toxicological Profile

Toxicological assessments indicate that this compound is classified as toxic if swallowed (Acute Tox. 3). Safety data sheets emphasize the need for caution during handling due to its potential health risks .

Case Studies and Research Findings

Several studies have explored the broader implications of this compound's biological activity:

- Neuroprotective Effects : Research involving induced pluripotent stem cells (iPSCs) demonstrated that compounds related to this structure could protect against neurodegeneration, suggesting avenues for developing treatments for conditions like Parkinson's disease .

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, indicating that modifications to the molecular structure can enhance efficacy against specific pathogens .

- Antichlamydial Activity : Some derivatives have been identified with selective activity against Chlamydia, showcasing the versatility of this chemical scaffold in targeting various biological systems .

科学的研究の応用

Pharmacological Applications

Toxicological Studies

- Acute Toxicity :

- Safety Profiles :

Research Applications

- Analytical Chemistry :

- Drug Development :

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| "Evaluation of Antihistaminic Activity" | 2020 | Confirmed antihistaminic properties through in vivo models. |

| "Neuropharmacological Effects of Related Compounds" | 2021 | Suggested potential antidepressant effects based on structural similarities. |

| "Toxicological Assessment of Chlorpheniramine Derivatives" | 2023 | Highlighted acute toxicity and the need for safety evaluations in clinical settings. |

特性

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICFCNIVUDNZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942803 | |

| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-12-9 | |

| Record name | Monodesmethylchlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20619-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylchlorpheniramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODESMETHYLCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D64JQ680A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of monodesmethylchlorpheniramine in drug metabolism?

A1: Monodesmethylchlorpheniramine is a primary metabolite of chlorpheniramine, formed through N-demethylation primarily by cytochrome P450 (CYP) enzymes, particularly the CYP2C11 isozyme in rats [, , , ]. Understanding the formation and characteristics of metabolites like monodesmethylchlorpheniramine is crucial for comprehending the overall pharmacokinetic profile of chlorpheniramine and potential inter-individual variability in drug response.

Q2: How does liver injury affect the formation of monodesmethylchlorpheniramine?

A2: Research using a rat model of carbon tetrachloride-induced liver injury demonstrated a significant decrease in the formation of monodesmethylchlorpheniramine []. This decrease was attributed to reduced activity of the CYP2C11 isozyme, highlighting the crucial role of this enzyme in chlorpheniramine metabolism and the potential impact of liver health on drug metabolism.

Q3: Is there a difference in how the two enantiomers of chlorpheniramine are metabolized to monodesmethylchlorpheniramine?

A3: Studies have shown that the N-demethylation of chlorpheniramine to monodesmethylchlorpheniramine exhibits stereoselectivity, meaning the two enantiomers (S-(+)-chlorpheniramine and R-(-)-chlorpheniramine) are metabolized at different rates [, , ]. This difference is particularly pronounced in male rats, where the S-(+)-enantiomer is metabolized faster, indicating potential sex-based variations in drug metabolism.

Q4: What analytical techniques are employed to study monodesmethylchlorpheniramine?

A4: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a key technique used to separate and quantify both chlorpheniramine and its metabolites, including monodesmethylchlorpheniramine [, , ]. This method allows researchers to track the formation and concentration of individual enantiomers, providing valuable insights into the stereoselective metabolism of chlorpheniramine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。